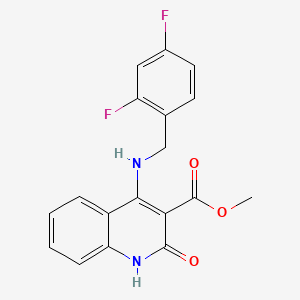

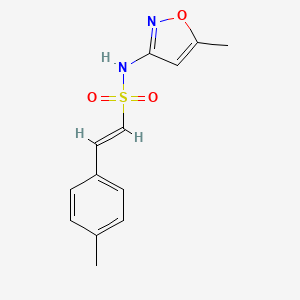

![molecular formula C16H19ClN6 B2477801 N'-[1-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diméthylpropane-1,3-diamine CAS No. 393821-93-7](/img/structure/B2477801.png)

N'-[1-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diméthylpropane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C16H19ClN6 and its molecular weight is 330.82. The purity is usually 95%.

BenchChem offers high-quality N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Ce composé a montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Il a été évalué pour son activité cytotoxique in vitro contre les lignées cellulaires MCF-7 (adénocarcinome du sein) et A549 (cancer du poumon) . Les résultats ont montré que le composé présentait une meilleure activité inhibitrice contre MCF-7 avec des valeurs de CI50 dans la plage micromolaire . Cela suggère qu'il pourrait être un candidat potentiel pour une optimisation supplémentaire en tant qu'agent anticancéreux .

Piégeage des radicaux libres

Le composé a été étudié pour son activité de piégeage des radicaux libres . Ceci est important car les radicaux libres peuvent provoquer un stress oxydatif, qui est lié à diverses maladies, notamment le cancer, les maladies cardiovasculaires et les maladies neurodégénératives.

Activité antivirale

Les pyrazolo[3,4-d]pyrimidines, la classe de composés à laquelle appartient ce composé, ont été signalées comme ayant des propriétés antivirales . Cela suggère que ce composé pourrait potentiellement être utilisé dans le développement de médicaments antiviraux.

Activité antimicrobienne

De même, les pyrazolo[3,4-d]pyrimidines ont également été signalées comme ayant des propriétés antimicrobiennes . Cela indique que ce composé pourrait être utile pour lutter contre diverses infections bactériennes et fongiques.

Traitement de la maladie de Parkinson

La recherche a montré que les pyrazolo[3,4-d]pyrimidines peuvent être utilisées dans le traitement de la maladie de Parkinson . Cela suggère que ce composé pourrait potentiellement être utilisé dans le développement de médicaments pour traiter la maladie de Parkinson.

Traitement des troubles cognitifs

Les agonistes inverses du récepteur H3 de l'histamine, comme ce composé, sont connus pour améliorer l'activité des neurones histaminergiques dans le cerveau et ainsi favoriser la vigilance et la cognition . Cela suggère que ce composé pourrait être un candidat médicamenteux précieux à développer pour les déficits de veille ou de mémoire et autres troubles cognitifs .

Mécanisme D'action

Target of Action

The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as metabolism, proliferation, and cell survival.

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins . This interaction can lead to changes in the conformation of the proteins, altering their activity and influencing downstream cellular processes.

Biochemical Pathways

The compound affects the cAMP-dependent protein kinase pathway . This pathway is involved in a variety of cellular processes, including the regulation of metabolism, cell growth, and apoptosis. By interacting with key proteins in this pathway, the compound can influence these processes and potentially alter cellular behavior.

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties

Result of Action

After oral dosing, the compound shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . It also inhibits tumor growth in a breast cancer xenograft model . This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer.

Propriétés

IUPAC Name |

N-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6/c1-22(2)9-3-8-18-15-14-10-21-23(16(14)20-11-19-15)13-6-4-12(17)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUVPDSOJMKLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

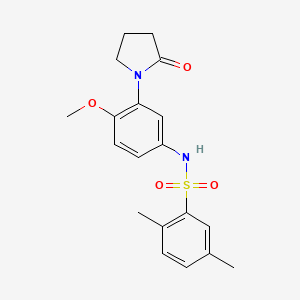

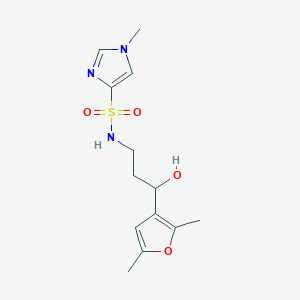

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)

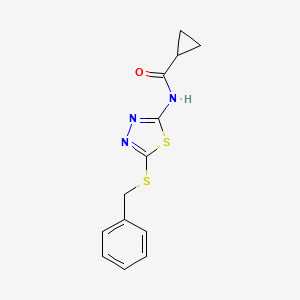

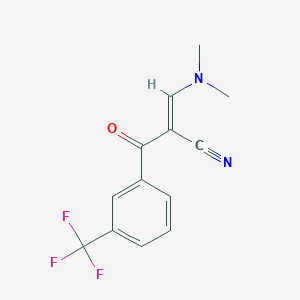

![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

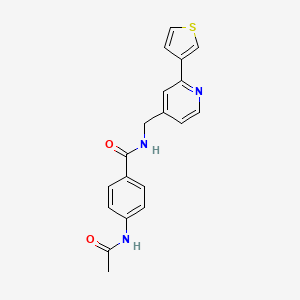

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)

![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)

![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)